

# Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) with SerBut

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## Compound of Interest

Compound Name: SerBut

Cat. No.: B12364234

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## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).<sup>[1]</sup> EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutics. Butyrate, a short-chain fatty acid produced by gut microbiota, has shown immunomodulatory properties that can ameliorate EAE severity. However, its therapeutic application is limited by poor oral bioavailability. **SerBut**, a serine-conjugated butyrate prodrug, has been developed to overcome this limitation by enhancing systemic uptake.<sup>[2][3]</sup>

These application notes provide a detailed protocol for inducing EAE in mice and for the therapeutic administration of **SerBut**. The protocol is based on published research demonstrating the efficacy of **SerBut** in suppressing neuroinflammation in an EAE model.

## Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of **SerBut** on EAE.

Table 1: Effect of **SerBut** on Clinical Score in EAE Mice

Treatment Group	Mean Peak Clinical Score (± SEM)	Area Under the Curve (AUC) of Clinical Score (± SEM)
PBS (Control)	3.5 ± 0.2	45.3 ± 3.1
SerBut (48 mg/day)	1.8 ± 0.4	18.2 ± 5.2

Data extracted from graphical representations in the source material.

Table 2: Effect of **SerBut** on Immune Cell Infiltration in the Spinal Cord of EAE Mice (% of live cells, Day 21 post-induction)

Cell Population	PBS (Control) (± SEM)	SerBut (48 mg/day) (± SEM)
CD45 <sup>+</sup> (Total Leukocytes)	25.1 ± 2.3	12.5 ± 1.8
CD45 <sup>+</sup> CD3 <sup>+</sup> (T cells)	10.2 ± 1.1	4.8 ± 0.7
RORγt <sup>+</sup> CD4 <sup>+</sup> (Th17 cells)	2.8 ± 0.4	1.1 ± 0.2
CD11c <sup>hi</sup> (Dendritic Cells)	3.5 ± 0.5	1.7 ± 0.3
F4/80 <sup>+</sup> CD11b <sup>+</sup> (Macrophages)	8.9 ± 1.0	4.2 ± 0.6

Data extracted from graphical representations in the source material.

Table 3: Effect of **SerBut** on MHC Class II Expression on Myeloid Cells in the Spinal Cord of EAE Mice (% positive cells, Day 21 post-induction)

Cell Population	PBS (Control) (± SEM)	SerBut (48 mg/day) (± SEM)
CD11c <sup>hi</sup>	85.2 ± 4.1	65.7 ± 5.3
F4/80 <sup>+</sup> CD11b <sup>+</sup>	78.9 ± 3.8	58.1 ± 6.0

Data extracted from graphical representations in the source material.

## Experimental Protocols

### Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

#### Materials:

- Female C57BL/6 mice, 8-12 weeks old
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles (27G)

#### Procedure:

- Preparation of MOG35-55/CFA Emulsion:
  - On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
  - A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
  - To prepare, mix equal volumes of MOG35-55 solution (in sterile PBS) and CFA.
  - Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization (Day 0):
  - Anesthetize the mice.

- Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
- Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
- Second PTX Injection (Day 2):
  - Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.

## SerBut Administration Protocol

Materials:

- **SerBut** (O-butyryl-L-serine)
- Sterile PBS or water for vehicle control
- Oral gavage needles

Procedure:

- Preparation of **SerBut** Solution:
  - Dissolve **SerBut** in sterile PBS to the desired concentration. A dose of 24 mg per administration is recommended.[\[4\]](#)
- Administration:
  - Beginning on day 2 post-EAE induction, administer 24 mg of **SerBut** by oral gavage twice daily.[\[4\]](#)
  - The total daily dose is 48 mg per mouse.
  - For the control group, administer an equivalent volume of the vehicle (PBS) using the same schedule.
  - Continue the treatment for the duration of the experiment.

## Clinical Scoring of EAE

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale.

EAE Clinical Scoring Scale:

- 0: No clinical signs.
- 0.5: Distal limp tail.
- 1.0: Complete limp tail.
- 1.5: Limp tail and hind limb weakness.
- 2.0: Unilateral partial hind limb paralysis.
- 2.5: Bilateral partial hind limb paralysis.
- 3.0: Complete bilateral hind limb paralysis.
- 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.
- 4.0: Complete hind limb and partial forelimb paralysis.
- 4.5: Moribund state.
- 5.0: Death.

## Isolation of Immune Cells from the Spinal Cord

This protocol is for the isolation of mononuclear cells from the spinal cord for subsequent analysis, such as flow cytometry.

Materials:

- Anesthetized mice at the experimental endpoint
- Sterile PBS
- Collagenase D

- DNase I
- Percoll
- RPMI-1640 medium
- 70  $\mu$ m cell strainer
- Centrifuge

Procedure:

- Perfusion:
  - Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold sterile PBS to remove blood from the vasculature.
- Spinal Cord Dissection:
  - Carefully dissect the spinal cord.
- Tissue Dissociation:
  - Mince the spinal cord tissue into small pieces.
  - Digest the tissue in RPMI-1640 medium containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.
- Cell Isolation:
  - Pass the digested tissue through a 70  $\mu$ m cell strainer to obtain a single-cell suspension.
  - Create a Percoll gradient (e.g., 30%/70%) to separate the mononuclear cells from myelin and debris.
  - Layer the cell suspension on top of the Percoll gradient and centrifuge.
  - Collect the mononuclear cells from the interphase.

- Cell Counting and Staining:
  - Wash the isolated cells with PBS.
  - Count the viable cells using a hemocytometer or an automated cell counter.
  - The cells are now ready for downstream applications such as flow cytometry.

## Flow Cytometry Analysis

### Materials:

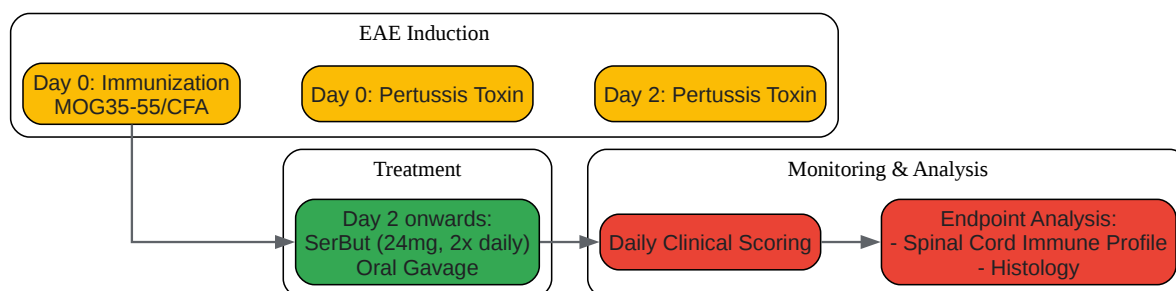
- Isolated spinal cord mononuclear cells
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, RORγt, CD11b, CD11c, F4/80, MHC Class II)
- Intracellular fixation and permeabilization buffer kit (for intracellular staining)
- Flow cytometer

### Procedure:

- Fc Receptor Blocking:
  - Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
- Surface Staining:
  - Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells.
  - Incubate for 30 minutes on ice in the dark.
  - Wash the cells with FACS buffer.

- Intracellular Staining (if required):
  - Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
  - Add the antibodies for intracellular targets (e.g., RORyt).
  - Incubate for 30-60 minutes at room temperature in the dark.
  - Wash the cells with permeabilization buffer.
- Data Acquisition:
  - Resuspend the cells in FACS buffer.
  - Acquire the data on a flow cytometer.
- Data Analysis:
  - Analyze the data using appropriate software to quantify the different immune cell populations.

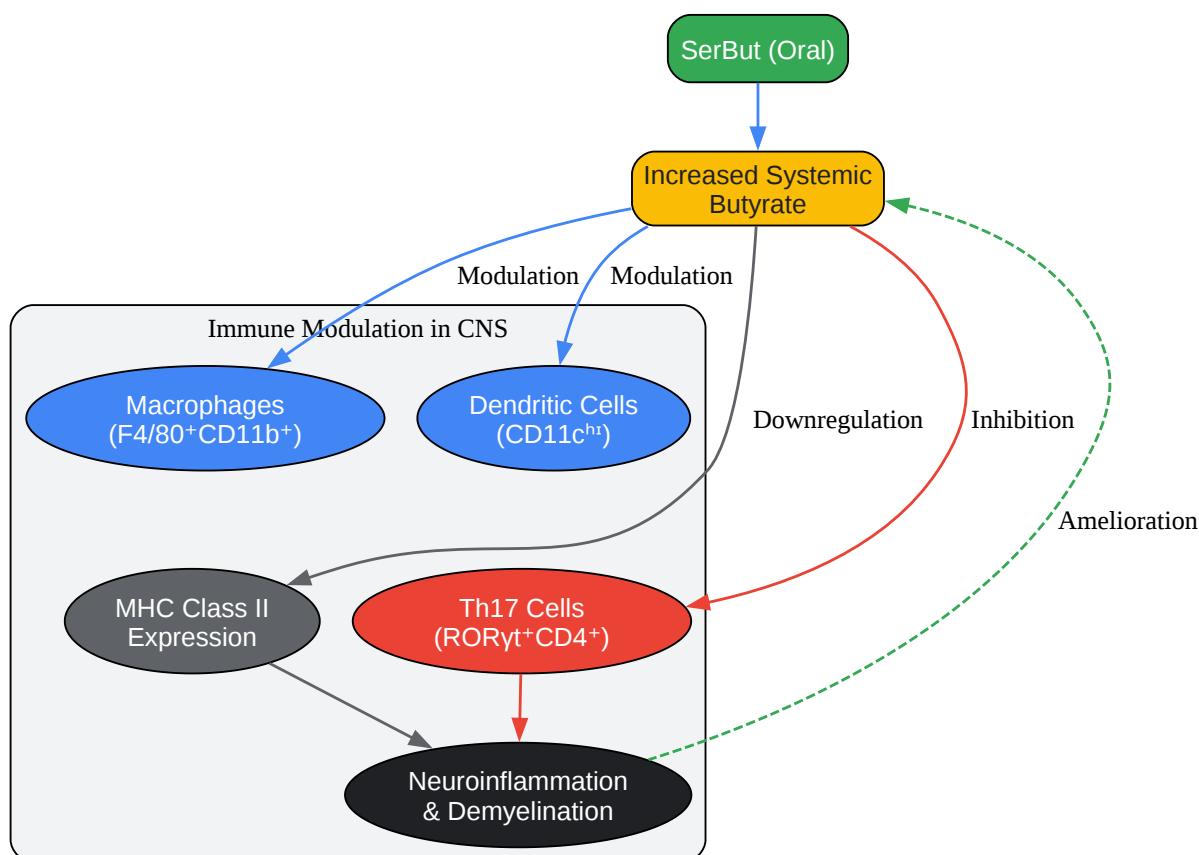
## Mandatory Visualization



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Caption: Experimental workflow for the induction of EAE and treatment with **SerBut**.



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Caption: Proposed signaling pathway for **SerBut**-mediated suppression of EAE.

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